molecular formula C15H18INO2S B14369014 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide CAS No. 90158-96-6

1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide

Cat. No.: B14369014
CAS No.: 90158-96-6
M. Wt: 403.3 g/mol
InChI Key: YLBFUMNNPBEJQM-UHFFFAOYSA-M
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Description

1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is a quaternary ammonium salt with a complex structure that includes a pyridinium core and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide typically involves a multi-step process:

    Formation of the Pyridinium Core: The starting material, 4-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methyl-4-pyridinium iodide.

    Introduction of the Sulfonyl Group: The next step involves the reaction of 1-methyl-4-pyridinium iodide with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group to the pyridinium core.

    Formation of the Final Product: The final step involves the reaction of the intermediate with ethyl iodide to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.

    Oxidation: The sulfonyl group can undergo oxidation reactions.

    Reduction: The pyridinium core can be reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: Products include sulfonic acids or sulfonates.

    Reduction: Products include reduced pyridinium derivatives.

Scientific Research Applications

1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide has several scientific research applications:

    Organic Synthesis: Used as a reagent or intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific properties, such as ionic liquids or catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium core can interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications.

Comparison with Similar Compounds

  • 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium chloride
  • 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium bromide
  • 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridinium sulfate

Comparison: 1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. Compared to its chloride and bromide analogs, the iodide compound may exhibit different chemical and physical properties, making it suitable for specific applications.

Properties

CAS No.

90158-96-6

Molecular Formula

C15H18INO2S

Molecular Weight

403.3 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]pyridin-1-ium;iodide

InChI

InChI=1S/C15H18NO2S.HI/c1-13-3-5-15(6-4-13)19(17,18)12-9-14-7-10-16(2)11-8-14;/h3-8,10-11H,9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

YLBFUMNNPBEJQM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=CC=[N+](C=C2)C.[I-]

Origin of Product

United States

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